8-benzylsulfanyl-7H-purin-6-amine
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Overview
Description
8-(Benzylthio)-7H-purin-6-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The benzylthio group attached to the purine ring enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzylthio)-7H-purin-6-amine typically involves the introduction of a benzylthio group to a purine derivative. One common method includes the reaction of 6-chloropurine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzylthio)-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the benzylthio group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Benzylthio)-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Benzylthio)-7H-purin-6-amine involves its interaction with specific molecular targets. The benzylthio group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 8-(Thio)-theophylline
- 8-(Methylthio)-theophylline
- 8-(Benzylthio)-theophylline
Comparison: 8-(Benzylthio)-7H-purin-6-amine is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the benzylthio group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
6332-12-3 |
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Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
8-benzylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17-12(16-9)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) |
InChI Key |
FLHZFBJOKAZFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
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